
2-Chloro-5-(difluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(difluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H3ClF2N2 and a molecular weight of 164.54 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-(difluoromethyl)pyrimidine is 1S/C5H3ClF2N2/c6-5-9-1-3 (2-10-5)4 (7)8/h1-2,4H . This indicates the presence of a pyrimidine ring with a chlorine atom and a difluoromethyl group attached at positions 2 and 5, respectively.It has a molecular weight of 164.54 . The compound is stored at a temperature of 4°C .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-5-(difluoromethyl)pyrimidine, focusing on six unique fields:
Pharmaceutical Development
2-Chloro-5-(difluoromethyl)pyrimidine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows for the creation of drugs with enhanced bioavailability and stability. Researchers have utilized this compound to develop antiviral, antibacterial, and anticancer agents, leveraging its ability to interact with biological targets effectively .
Agrochemical Applications
In the agrochemical industry, 2-Chloro-5-(difluoromethyl)pyrimidine is used to synthesize herbicides and fungicides. Its incorporation into agrochemical formulations helps in improving the efficacy and environmental stability of these products. The compound’s ability to disrupt specific biological pathways in pests and pathogens makes it a crucial component in crop protection .
Material Science
This compound is also explored in material science for the development of advanced materials. Its fluorinated structure contributes to the creation of polymers and coatings with superior chemical resistance and thermal stability. These materials are used in various industrial applications, including electronics and aerospace .
Chemical Synthesis
2-Chloro-5-(difluoromethyl)pyrimidine serves as a versatile building block in organic synthesis. It is employed in the creation of complex molecules through various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. This versatility makes it a valuable tool for chemists working on the synthesis of novel compounds .
Biological Research
In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological macromolecules allows researchers to investigate the structural and functional aspects of enzymes and receptors. This application is crucial for understanding disease mechanisms and developing targeted therapies .
Environmental Science
Environmental scientists utilize 2-Chloro-5-(difluoromethyl)pyrimidine in the study of pollutant degradation and remediation processes. Its stability and reactivity make it an ideal candidate for investigating the breakdown of hazardous substances in the environment. This research helps in developing effective strategies for pollution control and environmental protection .
Safety and Hazards
The safety information for 2-Chloro-5-(difluoromethyl)pyrimidine indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
2-chloro-5-(difluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-5-9-1-3(2-10-5)4(7)8/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFIDXAHOIPGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261869-28-6 |
Source


|
| Record name | 2-chloro-5-(difluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2433357.png)

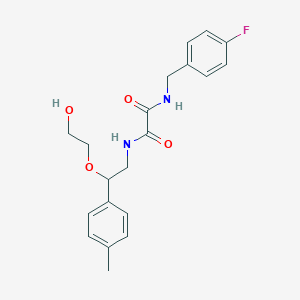
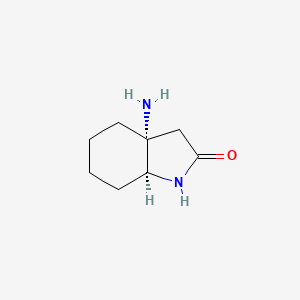
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide](/img/structure/B2433366.png)
![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2433367.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2433368.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2433370.png)
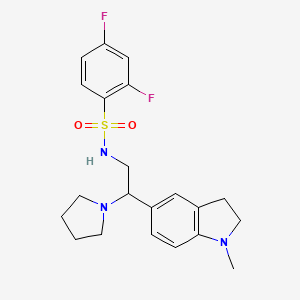
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile](/img/structure/B2433373.png)
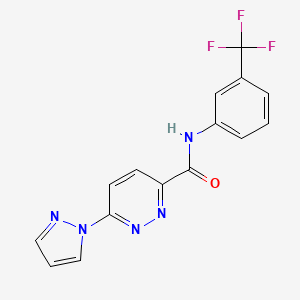
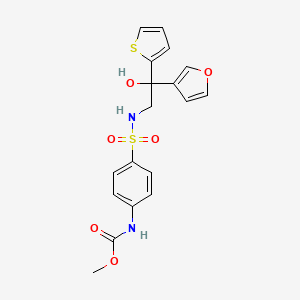
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2433378.png)